Propoxyphenyl Homohydroxysildenafil
Propoxyphenyl Homohydroxysildenafil
Brand Name:
Vulcanchem
CAS No.:
139755-87-6
VCID:
VC0045726
InChI:
InChI=1S/C24H34N6O5S/c1-4-6-19-21-22(28(3)27-19)24(32)26-23(25-21)18-16-17(7-8-20(18)35-15-5-2)36(33,34)30-11-9-29(10-12-30)13-14-31/h7-8,16,31H,4-6,9-15H2,1-3H3,(H,25,26,32)
SMILES:
CCCC1=NN(C2=C1NC(=NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CCO)OCCC)C
Molecular Formula:
C24H34N6O5S
Molecular Weight:
518.6 g/mol
Propoxyphenyl Homohydroxysildenafil
CAS No.: 139755-87-6
Reference Standards
VCID: VC0045726
Molecular Formula: C24H34N6O5S
Molecular Weight: 518.6 g/mol
CAS No. | 139755-87-6 |
---|---|
Product Name | Propoxyphenyl Homohydroxysildenafil |
Molecular Formula | C24H34N6O5S |
Molecular Weight | 518.6 g/mol |
IUPAC Name | 5-[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one |
Standard InChI | InChI=1S/C24H34N6O5S/c1-4-6-19-21-22(28(3)27-19)24(32)26-23(25-21)18-16-17(7-8-20(18)35-15-5-2)36(33,34)30-11-9-29(10-12-30)13-14-31/h7-8,16,31H,4-6,9-15H2,1-3H3,(H,25,26,32) |
Standard InChIKey | DDQVAJSWFPJSGC-UHFFFAOYSA-N |
Isomeric SMILES | CCCC1=NN(C2=C1NC(=NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CCO)OCCC)C |
SMILES | CCCC1=NN(C2=C1NC(=NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CCO)OCCC)C |
Canonical SMILES | CCCC1=NN(C2=C1NC(=NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CCO)OCCC)C |
Synonyms | 5-[5-[4-(2-Hydroxyethyl)piperazinylsulfonyl]-2-propoxyphenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one; 4-[[3-(4,7-dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-propoxyphenyl]sulfonyl]-1-Piperazineethanol |
PubChem Compound | 4742796 |
Last Modified | Nov 19 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume